magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide
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Overview
Description
Magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide is a complex organic compound that features a magnesium ion coordinated with a bromide ion and an organic ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide typically involves the reaction of 2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane with a magnesium source in the presence of a bromide ion. Common reagents include magnesium bromide and an appropriate solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced species.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, cyanides, or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide can be used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology
In biological research, this compound might be used as a tool to study the effects of magnesium coordination on biological systems.
Medicine
Potential medicinal applications could include the development of new drugs or therapeutic agents that leverage the unique properties of the compound.
Industry
In industry, the compound could be used in the production of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide exerts its effects involves the coordination of the magnesium ion with the organic ligand and bromide ion. This coordination can influence the reactivity and stability of the compound, as well as its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Magnesium bromide: A simpler compound that lacks the organic ligand.
2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane: The organic ligand without the magnesium and bromide ions.
Magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;chloride: A similar compound where the bromide ion is replaced with a chloride ion.
Uniqueness
Magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide is unique due to the specific combination of magnesium, bromide, and the organic ligand, which can result in distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O3.BrH.Mg/c1-11-9-5-3-2-4-8(9)10-12-6-7-13-10;;/h3-5,10H,6-7H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAOXUZFUIOOSM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=[C-]C=C1)C2OCCO2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.40 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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